molecular formula C25H16ClFN2O5 B2707833 2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide CAS No. 888413-90-9

2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide

Cat. No. B2707833
CAS RN: 888413-90-9
M. Wt: 478.86
InChI Key: GYORMEXUXYSEGS-UHFFFAOYSA-N
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Description

2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H16ClFN2O5 and its molecular weight is 478.86. The purity is usually 95%.
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Scientific Research Applications

Structural and Interaction Studies

  • Spatial Orientations and Anion Coordination : Research on amide derivatives similar in structure to the compound demonstrates their ability to form distinct spatial orientations, affecting anion coordination. Such compounds exhibit tweezer-like geometries and can self-assemble through weak interactions, forming channel-like structures with potential applications in molecular recognition and sensor design (Kalita & Baruah, 2010).

  • Host-Guest Chemistry and Fluorescence Properties : Studies on isoquinoline derivatives with amide groups show they can form gels and crystalline solids with mineral acids and host–guest complexes with enhanced fluorescence emission. These findings suggest applications in materials science for developing new fluorescent materials and gels with specific responses to environmental changes (Karmakar et al., 2007).

Synthetic Methodologies and Chemical Reactivity

  • Novel Synthesis Approaches : The synthesis of novel α-(acyloxy)-α-(quinolin-4-yl)acetamides through a three-component reaction showcases the versatility of quinoline-based compounds in organic synthesis. Such methodologies offer pathways for generating a wide range of derivatives with potential biological or catalytic activities (Taran et al., 2014).

Potential Biological Applications

  • Antibacterial and Antiviral Activities : Some studies focus on the design and synthesis of quinolone-based compounds with potent antibacterial and antiviral activities. These compounds, through various structural modifications, have shown significant potential against a range of pathogens, suggesting the importance of quinoline derivatives in developing new therapeutic agents (Kuramoto et al., 2003).

  • Target Identification for Tuberculosis Treatment : Research on 2-(quinolin-4-yloxy)acetamides (QOAs) has identified them as promising molecules for tuberculosis treatment, demonstrating potent antimycobacterial activity. This highlights the potential role of quinoline derivatives in addressing drug-resistant bacterial infections (Subtil et al., 2017).

properties

IUPAC Name

2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClFN2O5/c26-15-3-1-14(2-4-15)24(31)19-11-29(12-23(30)28-17-7-5-16(27)6-8-17)20-10-22-21(33-13-34-22)9-18(20)25(19)32/h1-11H,12-13H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYORMEXUXYSEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3CC(=O)NC4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-(4-chlorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide

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